3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine
Overview
Description
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine is a chemical compound with the CAS Number: 799293-91-7 . It has a molecular weight of 355 and its IUPAC name is this compound . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of this compound is C7H4BrIN2S . The InChI code is 1S/C7H4BrIN2S/c8-3-2-12-6-4(9)1-11-7(10)5(3)6/h1-2H, (H2,10,11) .Physical and Chemical Properties Analysis
This compound is an off-white solid . and should be stored at room temperature .Scientific Research Applications
Fluorescence Studies
Research has shown that 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine and its derivatives are significant in the study of fluorescence properties. The compound's derivatives have been synthesized and examined for their absorption and emission properties. Notably, the effect of donor-acceptor substituents on these properties and fluorescent quantum yield has been a key area of investigation. Such studies are pivotal in the development of fluorescent materials for various applications, including sensors and imaging technologies (Toche & Chavan, 2013).
Synthesis of Novel Derivatives
The compound has been utilized as a precursor in the synthesis of various novel derivatives, demonstrating its versatility in organic synthesis. For instance, the synthesis of different thieno[3,2-c]pyridine derivatives has been achieved by reactions involving this compound. These reactions often involve substitutions and coupling reactions, contributing to the field of heterocyclic chemistry (Begouin, Peixoto, & Queiroz, 2013).
Development of Chemosensors
The structural features of this compound derivatives make them suitable for use in developing chemosensors. These compounds have been explored for their potential in detecting various chemical species. The sensitivity and selectivity of these compounds in chemosensor applications are significant for environmental monitoring and analytical chemistry (Lu, Grossman, & Lambert, 2006).
Catalytic Applications
This compound has also been studied for its role in catalytic processes, especially in cross-coupling reactions. Such research is essential for the development of new catalytic methodologies in organic synthesis, potentially leading to more efficient and environmentally friendly chemical processes (Surasani, Kalita, Rao, & Chandrasekhar, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2S/c8-3-2-12-6-4(9)1-11-7(10)5(3)6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNILLPRKSZWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CS2)Br)C(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265049 | |
Record name | 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-91-7 | |
Record name | 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=799293-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.